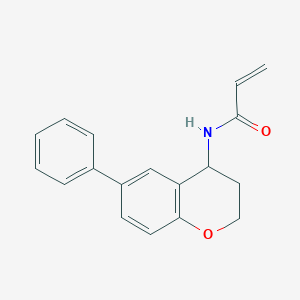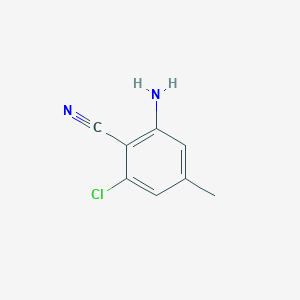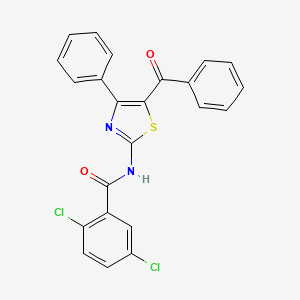![molecular formula C8H14N2O B2657334 4-Methyl-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one CAS No. 2361643-65-2](/img/structure/B2657334.png)
4-Methyl-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one is a useful research compound. Its molecular formula is C8H14N2O and its molecular weight is 154.213. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis Applications
Synthesis of Substituted Derivatives : A study by Goto et al. (1991) details the synthesis of various substituted derivatives of pyrrolo[3,4-b]pyridin-5-ones. These compounds were synthesized by reacting 7-hydroxy derivatives with various nucleophiles. This process demonstrates the versatility of the compound in creating a range of derivatives with potential applications in different fields (Goto et al., 1991).
Catalytic Methylation : A 2020 study by Grozavu et al. describes a catalytic method for the methylation of pyridines, a process related to the compound . This method is significant for its use of simple feedstock chemicals and has implications in drug discovery and organic chemistry (Grozavu et al., 2020).
Synthesis of Azaindole Derivatives : Figueroa‐Pérez et al. (2006) discuss the use of similar pyrrolo[3,4-b]pyridine derivatives for the synthesis of 7-azaindole derivatives, indicating the compound’s utility in creating structurally diverse and potentially bioactive molecules (Figueroa‐Pérez et al., 2006).
Material Science Applications
Development of Polyimides : Research by Wang et al. (2006) focuses on synthesizing novel polyimides using pyridine-containing dianhydride monomers, which are structurally related to the compound . These polyimides show good solubility and thermal stability, indicating potential applications in high-performance materials (Wang et al., 2006).
Creating Mixed Ligand Complexes : A study by Morita et al. (1978) describes synthesizing mixed ligand complexes using pyridine and substituted pyridines, demonstrating the compound’s potential in coordination chemistry and material science applications (Morita et al., 1978).
Luminescence and Crystal Engineering : Li et al. (2015) synthesized co-crystals based on bispyridyl-substituted α,β-unsaturated ketones, indicating the potential of pyridine derivatives in developing materials with unique optical properties (Li et al., 2015).
High Glass Transition Polyimides : Wang et al. (2008) explored the synthesis of polyimides containing pyridine units, highlighting their high glass transition temperatures and thermal stability. These materials also exhibited fluorescence changes upon protonation, suggesting applications in optoelectronics or sensors (Wang et al., 2008).
Supramolecular Liquid Crystal Associates : Naoum et al. (2010) studied the effect of substitution on liquid crystal associates formed through hydrogen-bonding interactions involving pyridine-based derivatives. This research points to potential applications in liquid crystal technology (Naoum et al., 2010).
特性
IUPAC Name |
4-methyl-1,2,3,4,4a,5,6,7a-octahydropyrrolo[3,4-b]pyridin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-5-2-3-9-7-6(5)4-10-8(7)11/h5-7,9H,2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQYHMRHMXOXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC2C1CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,5-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2657251.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2657257.png)
![6,6-Dimethyl-1,2,4,5-tetrahydropyrrolo[3,4-c]pyrazol-3-one;dihydrochloride](/img/structure/B2657261.png)
![2-Tosyl-2,3-dihydro-1H-benzo[c]azepine-4-carboxylic acid](/img/structure/B2657262.png)
![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-(2-oxopropoxy)benzofuran-3(2H)-one](/img/structure/B2657263.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2657264.png)

![tert-Butyl N-{2-[(2-fluorophenyl)formamido]ethyl}carbamate](/img/structure/B2657268.png)
![3-[1-(4-methylphenyl)-2-nitroethyl]-2-phenyl-1H-indole](/img/structure/B2657270.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2657272.png)

